molecular formula C7H9N3O2 B11727777 2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide

2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide

Cat. No.: B11727777
M. Wt: 167.17 g/mol
InChI Key: KYBBSJHBCODQTM-UHFFFAOYSA-N
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Description

2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, an acetamide group, and a 3-oxobutan-2-ylideneamino moiety, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide typically involves the reaction of cyanoacetamide with 3-oxobutan-2-ylideneamine under specific conditions. One common method involves the use of a solvent-free reaction where the reactants are stirred together at elevated temperatures. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Another method involves stirring the reactants without solvent at a steam bath temperature of around 70°C for several hours, followed by overnight stirring at room temperature . This method is advantageous as it does not require further purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various heterocyclic compounds, such as pyrroles, imidazoles, and pyrazoles, which are of significant interest in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide moiety play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form a wide range of heterocyclic compounds and its potential biological activities make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

2-cyano-N-(3-oxobutan-2-ylideneamino)acetamide

InChI

InChI=1S/C7H9N3O2/c1-5(6(2)11)9-10-7(12)3-4-8/h3H2,1-2H3,(H,10,12)

InChI Key

KYBBSJHBCODQTM-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CC#N)C(=O)C

Origin of Product

United States

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